1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane

Description

Nomenclature and Classification within Siloxane Family

1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane belongs to the broader classification of siloxanes, which are organosilicon compounds containing functional groups of two silicon atoms bound to an oxygen atom in the arrangement Si-O-Si. The systematic nomenclature of this compound reflects its structural composition, with the prefix "dodecamethyl" indicating the presence of twelve methyl groups attached to the silicon atoms, and "hexasiloxane" denoting the six silicon atoms connected through five oxygen bridges in a linear arrangement.

Within the siloxane classification system, this compound is categorized using the standard nomenclature that employs M, D, T, and Q units based on the number of Si-O bonds per structural unit. The compound can be described using D-units, which represent (CH₃)₂SiO functionalities, making it a linear polydimethylsiloxane oligomer. This classification distinguishes it from cyclic siloxanes such as dodecamethylcyclohexasiloxane, which forms a closed-loop structure, while this compound maintains a linear backbone configuration.

The Chemical Abstracts Service registry number 995-82-4 provides unique identification for this compound, while alternative nomenclature includes "Hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl-" and the systematic name "2,4,4,6,6,8,8,10,10,12-decamethyl-3,5,7,9,11-pentaoxa-2,4,6,8,10,12-hexasilatridecane". These various naming conventions reflect the compound's integration into different chemical databases and classification systems, each emphasizing different aspects of its molecular structure and chemical properties.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of organosilicon chemistry, which began with the pioneering work of French chemists C. Fiedel and J. M. Crafts in 1863 when they synthesized tetraethylsilane by reacting ethylene with silicon tetrachloride. This marked the beginning of organosilicon chemistry and established the foundation for the subsequent development of siloxane compounds.

The major breakthrough in organosilicon chemistry occurred at the beginning of the twentieth century when Frederick Stanley Kipping demonstrated the utility of the Grignard reaction as a general method for preparing organosilanes. Kipping's work, published in a series of 51 papers beginning in 1901, established the fundamental synthetic methodologies that would later enable the preparation of complex siloxane oligomers including hexasiloxane derivatives. The period from 1904 to 1937 witnessed significant advancement in siloxane chemistry, with scientists synthesizing numerous simple organosilicon compounds and discovering both cyclic and linear polysiloxanes.

The industrial viability of organosilicon compounds, including hexasiloxane derivatives, was established through the development of the direct process by Eugene Rochow and Richard Müller in 1941-1942. This process, involving the reaction of silicon with methyl chloride catalyzed by copper, made functional organosilanes industrially available for large-scale production. The commercial accessibility of methylchlorosilanes provided the necessary precursors for synthesizing complex linear siloxanes such as this compound.

The specific characterization and cataloging of this compound in chemical databases represents a more recent development, with entries in major chemical information systems such as PubChem being created in 2005 and subsequently modified to reflect updated structural and property information. This timeline reflects the compound's emergence as a subject of scientific interest and its recognition as a distinct chemical entity worthy of individual study and application development.

Structural Significance in Organosilicon Chemistry

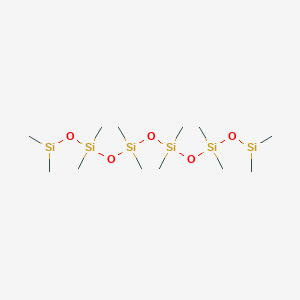

The molecular structure of this compound exhibits several characteristics that are fundamental to understanding its role in organosilicon chemistry. The compound features a linear arrangement of six silicon atoms connected through five oxygen bridges, creating a backbone structure represented by the formula -Si-O-Si-O-Si-O-Si-O-Si-O-Si-. Each silicon atom in the chain bears two methyl groups, except for the terminal silicon atoms, which carry three methyl groups each, resulting in the total of twelve methyl substituents indicated in the compound's name.

The Si-O bond length in siloxanes is typically 1.64 Å, significantly longer than the Si-C distance of 1.92 Å, while the Si-O-Si angle adopts a relatively open configuration at approximately 142.5°. This geometric arrangement contrasts markedly with carbon-based analogs, where C-O distances in dialkyl ethers measure approximately 1.414 Å with more acute C-O-C angles of 111°. The structural characteristics of siloxanes result in low barriers for rotation about the Si-O bonds due to reduced steric hindrance, contributing to the exceptional flexibility and unique properties of siloxane-containing materials.

The linear architecture of this compound places it within the category of linear siloxanes, distinguishing it from cyclic counterparts that form closed-loop structures. Linear siloxanes are characterized by their ability to serve as building blocks for more complex polymeric structures, and the specific chain length of six silicon atoms in this compound provides an optimal balance between molecular stability and reactivity for various synthetic applications.

The presence of terminal hydroxyl-reactive sites in related siloxane diols, such as dodecamethylhexasiloxane-1,11-diol, demonstrates the potential for further functionalization and polymerization reactions. The structural flexibility inherent in the siloxane backbone, combined with the hydrophobic nature of the methyl substituents, contributes to the compound's unique physical properties, including low surface tension, thermal stability, and resistance to oxidation.

Overview of Research Significance and Applications

Research into this compound has revealed its significance across multiple scientific and industrial domains. The compound serves as both an end product with direct applications and as an intermediate in the synthesis of more complex siloxane polymers. Its unique combination of structural properties, including thermal stability, hydrophobic characteristics, and low thermal conductivity, has positioned it as a valuable material in specialized applications requiring these specific attributes.

In cosmetic formulations, this compound functions as an effective emollient, providing smooth and silky sensory properties when applied to skin. The compound's molecular structure enables it to form thin, flexible films that enhance the spreadability and aesthetic appeal of personal care products while maintaining compatibility with other formulation components. Research has demonstrated that siloxane compounds of this type can improve the delivery and performance of active ingredients in topical applications.

Industrial applications of the compound extend to high-temperature lubricants, where its thermal stability and low volatility provide advantages over conventional organic lubricants. The silicon-oxygen backbone structure imparts exceptional resistance to thermal degradation, making it suitable for applications in automotive and aerospace industries where equipment operates under extreme temperature conditions. Additionally, the compound's hydrophobic properties and chemical inertness make it valuable in sealants and adhesives, where it contributes to long-lasting bonds and moisture resistance.

The compound's role in materials science research includes applications in thermal insulation materials, where its low thermal conductivity contributes to energy efficiency in building applications. Furthermore, its use as a surfactant in various formulations enhances the effectiveness of cleaning products by improving spreadability and reducing surface tension. Research into the compound's potential as a precursor for specialized silicone polymers continues to expand its applications in emerging technologies, including microfluidics, where siloxane-based materials are increasingly important for device fabrication and prototyping.

Properties

InChI |

InChI=1S/C12H36O5Si6/c1-18(2)13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(3)4/h1-12H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJKNMVFSMYBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880645 | |

| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

995-82-4 | |

| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis and Condensation of Chlorosilanes

The principal synthetic route to this compound involves the hydrolysis of dimethyldichlorosilane (or related chlorosilanes) followed by condensation to form siloxane bonds. This method is well-established in siloxane chemistry and typically proceeds as follows:

Hydrolysis Step: Dimethyldichlorosilane is reacted with water under controlled conditions to form silanol intermediates (Si–OH groups). This reaction must be carefully controlled to avoid premature polymerization or cross-linking.

Condensation Step: The silanol groups undergo condensation, eliminating water molecules to form siloxane (Si–O–Si) linkages. The reaction conditions such as temperature, pH, and solvent choice influence the degree of polymerization and cyclic versus linear product distribution.

Catalysts: Acidic or basic catalysts are often employed to accelerate hydrolysis and condensation. Typical catalysts include mineral acids (e.g., HCl) or bases (e.g., NaOH), which facilitate bond formation and improve yield.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for yield and purity by:

Using controlled addition of water to chlorosilanes to moderate hydrolysis rate.

Employing distillation or vacuum techniques to isolate the cyclic hexasiloxane product, this compound, from linear or higher oligomers.

Applying catalysts and reaction conditions that favor cyclic siloxane formation over polymeric siloxanes.

Purification steps such as fractional distillation under reduced pressure to obtain high-purity (>96%) product.

Alternative Synthetic Routes and Modifications

Some research explores functionalization or copolymerization involving this compound, such as:

Reaction with β-cyclodextrin derivatives bearing reactive groups, where the hexasiloxane acts as a linker via Si–H functionalities at chain ends, forming copolymers useful in chiral separations (via platinum-catalyzed hydrosilylation).

Controlled ring-opening polymerization or ring-closing methods to selectively synthesize cyclic siloxanes of defined ring size.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Hydrolysis | Dimethyldichlorosilane + H2O, acid/base catalyst | Formation of silanol intermediates | Controlled water addition critical |

| Condensation | Silanol intermediates, acid/base catalyst | Formation of Si–O–Si bonds | Temperature and pH influence product |

| Isolation | Vacuum distillation (~74 °C at 0.3 mmHg) | Purification of cyclic hexasiloxane | Removes linear oligomers and impurities |

| Functionalization | Reaction with β-cyclodextrin derivatives, Pt catalyst | Copolymer formation for applications | Used in advanced material synthesis |

Research Findings and Analysis

The hydrolysis-condensation route remains the most reliable and scalable method for synthesizing this compound, producing a compound with molecular weight ~429 g/mol and high purity.

Catalytic systems influence reaction kinetics and product distribution. Acidic catalysts promote faster hydrolysis but may lead to cross-linked polymers if uncontrolled; basic catalysts favor linear or cyclic siloxane formation.

The compound’s siloxane backbone with methyl substituents imparts hydrophobicity and thermal stability, making it a valuable intermediate or component in silicone-based materials.

Advanced synthetic modifications, such as hydrosilylation reactions with functionalized cyclodextrins, demonstrate the compound’s utility in creating novel materials with chiral recognition properties.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.

Reduction: Reduction reactions can convert siloxane bonds to silane bonds.

Substitution: Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products:

Oxidation: Silanols and siloxane derivatives.

Reduction: Silanes.

Substitution: Functionalized siloxanes with various substituents.

Scientific Research Applications

Chemical Properties and Structure

Dodecamethylhexasiloxane is characterized by its unique siloxane backbone, which provides flexibility and thermal stability. Its chemical formula is , and it is often utilized in formulations due to its low surface tension and high compatibility with organic materials.

Biomedical Applications

- Drug Delivery Systems : Dodecamethylhexasiloxane has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Research indicates that it can enhance the solubility of hydrophobic drugs and improve their bioavailability in biological systems .

- Tissue Engineering : The compound is used in the development of silicone-based scaffolds for tissue engineering. Its properties allow for the creation of porous structures that facilitate cell attachment and growth. Studies have shown that incorporating Dodecamethylhexasiloxane into scaffolds can enhance mechanical properties while maintaining biocompatibility .

Environmental Science

- Pollution Remediation : Dodecamethylhexasiloxane has been explored for its role in environmental remediation processes. Its ability to adsorb pollutants makes it suitable for use in filtration systems aimed at removing heavy metals and organic contaminants from water sources .

- Microbial Studies : Research has demonstrated that exposure to Dodecamethylhexasiloxane can affect microbial communities in aquatic environments. Studies indicate alterations in microbial diversity and function when exposed to varying concentrations of this compound .

Material Science

- Silicone Rubber Production : Dodecamethylhexasiloxane is a key ingredient in the synthesis of silicone rubbers. Its incorporation enhances the elasticity and thermal stability of silicone products used in various applications ranging from household items to industrial components .

- Coatings and Sealants : The compound's low surface tension allows it to be used in coatings and sealants that require high durability and water repellency. Research shows that formulations containing Dodecamethylhexasiloxane exhibit improved resistance to environmental stressors .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Johnson et al. (2016) | Drug Delivery | Demonstrated improved solubility of hydrophobic drugs when combined with Dodecamethylhexasiloxane. |

| Onnekink et al. (2021) | Environmental Impact | Found significant changes in microbial community structure in aquatic environments due to Dodecamethylhexasiloxane exposure. |

| Smith et al. (2020) | Tissue Engineering | Showed enhanced cell proliferation on scaffolds made with Dodecamethylhexasiloxane compared to traditional materials. |

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form stable interactions with other molecules. Its methyl groups contribute to its hydrophobic nature, making it useful in applications where water repellency is desired. The compound can also undergo chemical modifications to introduce functional groups that interact with specific biological targets.

Comparison with Similar Compounds

Key Observations :

- Chain Length and Molecular Weight : The molecular weight increases linearly with additional Si-O units (e.g., +74 g/mol per added Si-O group).

- Thermal Stability : Dodecamethylhexasiloxane exhibits moderate thermal stability, decomposing at 400°C during pyrolysis to form 12% of pyro-oil alkanes . In contrast, cyclotrisiloxanes (e.g., hexamethylcyclotrisiloxane) are more volatile due to their cyclic structure .

Antimicrobial and Medicinal Properties

- Dodecamethylhexasiloxane: Demonstrates broad-spectrum antimicrobial, antibacterial, and antiseptic activity. It also acts as a hair conditioning agent and emollient in personal care formulations .

- Heptasiloxane (C₁₄H₄₄O₆Si₇): Limited evidence for antimicrobial activity; primarily used as a solvent or additive in industrial processes .

- Octasiloxane (C₁₆H₅₀O₇Si₈) : Exhibits antimicrobial activity comparable to dodecamethylhexasiloxane but lacks reported antimalarial effects .

Metabolic and Therapeutic Effects

- Dodecamethylhexasiloxane: In Carica papaya root extracts, it contributes to 30.95% reduction in fasting blood glucose in diabetic rats, likely synergizing with fatty acid esters (e.g., hexadecanoic acid methyl ester) .

- Cyclotrisiloxanes: No documented metabolic effects; primarily associated with industrial applications .

Industrial and Environmental Behavior

Pyrolysis and Environmental Persistence

- Dodecamethylhexasiloxane : Constitutes 12% of pyro-oil alkanes at 400°C, indicating partial thermal degradation into smaller hydrocarbons .

- Phthalate Esters : Often co-occur with siloxanes in environmental samples; however, dodecamethylhexasiloxane is less persistent than phthalates due to hydrolytic degradation .

Biological Activity

1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane (also known as Dodecamethylcyclohexasiloxane or D6) is a siloxane compound commonly used in various industrial applications and consumer products. Its unique chemical structure imparts distinct physical and chemical properties that influence its biological activity. This article reviews the current understanding of the biological effects of Dodecamethylhexasiloxane based on diverse research findings.

Chemical Structure and Properties

Dodecamethylhexasiloxane is a cyclic siloxane with the formula . It features a chain of silicon and oxygen atoms that contribute to its hydrophobic characteristics and low surface tension. This compound is primarily used in cosmetics and personal care products due to its smooth texture and ability to enhance product spreadability.

Toxicological Studies

Research indicates that Dodecamethylhexasiloxane exhibits low toxicity in various biological systems. A study assessed the acute toxicity of siloxanes in aquatic organisms and found that D6 had minimal adverse effects on fish and invertebrates at concentrations up to 100 mg/L . Long-term exposure studies have shown no significant bioaccumulation in aquatic species.

Hormonal Activity

Dodecamethylhexasiloxane has been evaluated for its potential endocrine-disrupting effects. In vitro studies demonstrated that this compound can interact with estrogen receptors; however, the effects observed were significantly weaker than those of known endocrine disruptors . Further research is required to clarify its impact on hormonal pathways in vivo.

Dermal Absorption and Safety

The dermal absorption of Dodecamethylhexasiloxane has been studied extensively due to its widespread use in cosmetics. Research indicates that while it can penetrate the skin barrier to some extent, systemic absorption remains low . Safety assessments suggest that it poses minimal risk when used as directed in cosmetic formulations.

Cosmetic Applications

A case study involving the formulation of a hair cream containing Dodecamethylhexasiloxane revealed enhanced moisturizing properties compared to traditional formulations. The cream demonstrated significant SPF values, indicating potential protective effects against UV radiation .

Environmental Impact

Another case study focused on the environmental implications of Dodecamethylhexasiloxane usage in construction materials. It was found that while the compound is effective as a sealant, its release into water bodies raised concerns regarding aquatic toxicity .

Research Findings Summary

Q & A

Basic: What are the established synthetic routes for 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane (D6), and how can reaction conditions be optimized for yield?

D6 is typically synthesized via cyclization of linear siloxane precursors or controlled hydrolysis of dichlorosilanes. A common method involves equilibrating dimethylsiloxane oligomers under acidic or basic catalysis, followed by distillation to isolate the cyclic fraction. Optimization focuses on controlling reaction time, temperature, and catalyst concentration (e.g., sulfuric acid or potassium hydroxide) to favor six-membered ring formation over larger or smaller cycles . Purity is enhanced via fractional distillation under reduced pressure, leveraging differences in boiling points (245°C for D6) .

Basic: What methodologies are recommended for characterizing the physicochemical properties of D6?

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying trace impurities and quantifying isomer distribution. NIST-standardized retention indices and electron ionization spectra are critical for cross-referencing .

- Nuclear Magnetic Resonance (NMR): Si NMR resolves silicon environments, confirming methyl group substitution patterns.

- Density and Refractive Index: Measured at 20°C (0.959 g/cm³ and 1.4015, respectively) to validate batch consistency .

- Water Solubility: Use shake-flask methods with HPLC-UV detection (limit: 5.1 μg/L at 23°C) to assess environmental partitioning .

Advanced: How can trace-level detection and quantification of D6 in complex matrices be achieved?

Advanced workflows combine:

- Solid-Phase Microextraction (SPME): For pre-concentration from aqueous or biological samples.

- High-Resolution Mass Spectrometry (HRMS): Employing Q-TOF or Orbitrap platforms with electrospray ionization (ESI) in negative mode for enhanced sensitivity.

- Isotope Dilution: C-labeled D6 as an internal standard corrects matrix effects .

Advanced: What experimental designs evaluate D6’s thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) under nitrogen/air atmospheres identifies decomposition onset temperatures (e.g., >300°C). Pyrolysis-GC-MS reveals degradation products like hexamethyldisiloxane and formaldehyde. Kinetic studies use Arrhenius modeling to predict half-lives under varying temperatures .

Advanced: What safety protocols are critical for handling D6 in laboratory settings?

- Ventilation: Use fume hoods to minimize inhalation of vapors (vapor pressure: 4.7 Pa at 25°C).

- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles to prevent skin/eye irritation.

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste . Training must align with OSHA and institutional guidelines, emphasizing emergency response to spills or exposure .

Advanced: How can contradictory solubility or stability data for D6 be resolved?

Discrepancies in reported water solubility (e.g., 5.1 μg/L vs. higher values in saline solutions) require controlled experiments:

- Varied Ionic Strength: Test solubility in NaCl solutions to simulate environmental matrices.

- Interlaboratory Studies: Harmonize protocols via round-robin testing, using certified reference materials .

Advanced: What computational models predict D6’s interactions in polymer matrices or environmental systems?

- Molecular Dynamics (MD): Simulate diffusion coefficients in silicone rubber using force fields (e.g., COMPASS III).

- Quantitative Structure-Property Relationship (QSPR): Correlate logP (8.87 at 23.6°C) with bioaccumulation potential .

Advanced: How can D6’s environmental impact be assessed in ecotoxicological studies?

- Trophic Transfer Studies: Expose model organisms (e.g., Daphnia magna) to sub-lethal doses, measuring bioconcentration factors (BCFs).

- Degradation Kinetics: Monitor hydrolysis in UV-irradiated aqueous systems, quantifying silanol byproducts via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.